![molecular formula C19H17N3O4S B2772759 (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone CAS No. 2034287-49-3](/img/structure/B2772759.png)
(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C19H17N3O4S and its molecular weight is 383.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone represents a novel class of organic compounds with potential applications in medicinal chemistry. Its unique structural features suggest promising biological activities, particularly in the fields of anticancer and neuroprotective research.
Structural Overview
The compound consists of a dihydrobenzo[b][1,4]dioxin moiety fused with a pyrrolidinyl group and a thiophene-substituted oxadiazole. This combination may enhance its pharmacological properties through various mechanisms of action.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing oxadiazole derivatives. For instance, oxadiazoles have been reported to exhibit significant cytotoxic effects against various cancer cell lines. In one study, derivatives similar to our compound showed IC50 values ranging from 0.67 to 0.87 µM against prostate and colon cancer cell lines .
Table 1: Anticancer Activity of Oxadiazole Derivatives
Compound Name | Cell Line | IC50 (µM) |
---|---|---|
Compound A | PC-3 (Prostate) | 0.67 |
Compound B | HCT-116 (Colon) | 0.80 |
Compound C | ACHN (Renal) | 0.87 |
These findings suggest that the incorporation of oxadiazole into the structure may significantly enhance anticancer activity.
MAO-B Inhibition
Monoamine oxidase B (MAO-B) inhibitors are crucial in treating neurodegenerative diseases such as Parkinson's disease. Compounds containing dihydrobenzo[b][1,4]dioxin structures have shown promise as MAO-B inhibitors. For example, a related compound demonstrated competitive inhibition with an IC50 value of 8.19 µM . The structure–activity relationship (SAR) studies indicated that modifications to the dihydrobenzo[b][1,4]dioxin core could influence inhibitory potency.
Table 2: MAO-B Inhibition Activity
Compound Name | IC50 (µM) | Mechanism |
---|---|---|
Compound D | 8.19 | Competitive Inhibition |
Compound E | 0.0059 | Reversible Inhibition |
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound's ability to inhibit enzymes such as MAO-B can lead to increased levels of neurotransmitters like dopamine, which is beneficial in neurodegenerative conditions.
- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.
Case Studies
A recent publication explored the synthesis and biological evaluation of various oxadiazole derivatives targeting cancer cell lines . Among these derivatives, some exhibited remarkable cytotoxicity comparable to standard chemotherapeutics.
科学的研究の応用
Medicinal Chemistry
Anticancer Activity : Research has shown that derivatives of the dioxin compound exhibit significant antiproliferative activities against various cancer cell lines. For instance, analogues containing the 3-methoxybenzo[4,5]-dioxene moiety have demonstrated IC50 values ranging from 1.1 to 3.3 nM, indicating potent activity against cancer cell proliferation. This suggests that modifications to the dioxin structure can enhance its anticancer properties significantly .
Pharmacological Applications
Colchicine Binding Site Inhibitors : The compound has been investigated as a potential colchicine binding site inhibitor (CBSI), which is crucial in developing new antimitotic drugs. CBSIs target microtubule dynamics and can disrupt cancer cell division processes . The structural modifications of the dioxin moiety play a critical role in enhancing the efficacy of these inhibitors.
Targeting Epidermal Growth Factor Receptor (EGFR) : In silico studies have identified this compound as a novel mutant-selective EGFR inhibitor. This application is particularly relevant for treating cancers with mutations in the EGFR gene, which are common in non-small cell lung cancer. The ability of this compound to selectively inhibit mutant forms of EGFR may lead to more effective therapies with fewer side effects compared to traditional treatments .
Structure-Activity Relationship (SAR) Studies
Modifications and Potency : SAR studies indicate that variations in the substituents on the dioxin core influence biological activity significantly. For example, introducing different functional groups at specific positions can either enhance or diminish the compound's potency against targeted proteins involved in cancer progression .
Case Studies
特性
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-yl-[3-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S/c23-19(15-11-24-13-4-1-2-5-14(13)25-15)22-8-7-12(10-22)17-20-18(26-21-17)16-6-3-9-27-16/h1-6,9,12,15H,7-8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXZJBPSYYWLLEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC(=N2)C3=CC=CS3)C(=O)C4COC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。